5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid
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Overview
Description
5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C10H14BrN3O3S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid typically involves the bromination of a pyridine derivative followed by the introduction of a piperazine moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific uses are still under research.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of 5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition or activation of certain enzymes or receptors. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Similar structure but lacks the sulfonic acid group.
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine: Contains both bromine and iodine atoms, offering different reactivity.
5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine: Contains additional functional groups that may alter its chemical properties.
Uniqueness
The presence of the sulfonic acid group in 5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid makes it unique compared to its analogs
Properties
Molecular Formula |
C10H14BrN3O3S |
---|---|
Molecular Weight |
336.21 g/mol |
IUPAC Name |
5-bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C10H14BrN3O3S/c1-13-2-4-14(5-3-13)10-8(11)6-12-7-9(10)18(15,16)17/h6-7H,2-5H2,1H3,(H,15,16,17) |
InChI Key |
UBYGQONKCPONDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC=C2S(=O)(=O)O)Br |
Origin of Product |
United States |
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